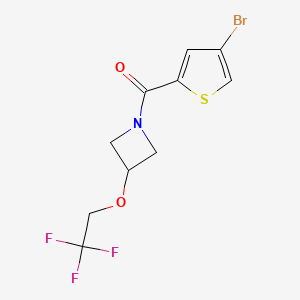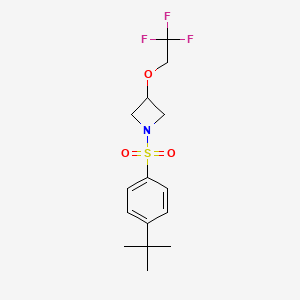![molecular formula C17H15FN2O2S B6425503 1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea CAS No. 2034487-13-1](/img/structure/B6425503.png)
1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea, also known as 4-Fluoromethyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea, is a small molecule that has been studied in a variety of scientific fields, such as biochemistry, pharmacology, and molecular biology. This molecule has been found to have a number of interesting properties, such as being a potential drug target, and has been used in a variety of research applications.
科学的研究の応用
1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has been used in a variety of scientific research applications. For example, it has been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, it has been used in studies of the regulation of gene expression, as well as studies of the effects of drugs on the nervous system.
作用機序
1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has been found to interact with a number of proteins, including cytochrome P450, which is involved in the metabolism of drugs. Additionally, it has been found to interact with the G-protein coupled receptor, which is responsible for the regulation of gene expression.
Biochemical and Physiological Effects
1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has been found to have a number of biochemical and physiological effects. For example, it has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, it has been found to modulate the activity of the G-protein coupled receptor, which is responsible for the regulation of gene expression.
実験室実験の利点と制限
The use of 1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea in laboratory experiments has a number of advantages. For example, it is relatively easy to synthesize and can be used in a variety of research applications. Additionally, it has been found to interact with a number of proteins and can be used to study the effects of drugs on the nervous system.
However, there are also some limitations to the use of this molecule in laboratory experiments. For example, the synthesis of this molecule can be difficult and time-consuming. Additionally, its effects on the nervous system have not been fully elucidated and more research is needed in this area.
将来の方向性
The use of 1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea in scientific research has a number of potential future directions. For example, further research could be conducted to investigate the effects of this molecule on the nervous system. Additionally, research could be conducted to investigate its potential use as a drug target. Additionally, further research could be conducted to investigate its potential use as a tool for studying gene expression. Finally, research could be conducted to explore the potential use of this molecule as a therapeutic agent.
合成法
The synthesis of 1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has been reported in a number of scientific studies. The most commonly used method involves the reaction of 4-fluorophenylmethylmagnesium bromide with 3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea in the presence of a base. This reaction produces the desired product in good yields. Additionally, other methods, such as the reaction of 4-fluorophenylmagnesium bromide with 3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea in the presence of a base, have also been reported.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c18-14-3-1-12(2-4-14)9-19-17(21)20-10-15-5-6-16(22-15)13-7-8-23-11-13/h1-8,11H,9-10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWXBDLQMFUHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(O2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B6425424.png)
![3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B6425430.png)
![1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425438.png)


![N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6425461.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6425468.png)
![N'-[(2-methoxyphenyl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B6425479.png)
![N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6425480.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B6425496.png)
![N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6425506.png)
![N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6425514.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6425521.png)
![1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6425527.png)